Dual C6-Hydroxy/C8-Methyl Substitution Eliminates C7-Benzyloxy-Dependent MAO-B Potency: A Structural Alert for CNS Programs
In a systematic SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives against recombinant human MAO-A and MAO-B, C6 substitution (hydroxy or methoxy) universally produced IC₅₀ values >100 µM, whereas moving the same substituent to C7 yielded nanomolar inhibitors. The most potent compound, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieved an IC₅₀ of 2.9 nM against MAO-B with 2750-fold selectivity over MAO-A [1]. The target compound, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, locks the hydroxy group at the disfavored C6 position and adds a C8 methyl, making it structurally incapable of achieving the picomolar-to-nanomolar MAO-B activity seen for C7-substituted analogs. This positions the target compound as a negative control or selectivity tool rather than a potent MAO-B ligand.
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100 µM (predicted from C6-substituted class behavior); not directly measured for this specific analog |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: IC₅₀ = 2.9 nM; 6-methoxy analog: IC₅₀ >100 µM |
| Quantified Difference | ≥34,500-fold lower potency compared to the 7-substituted lead (inferred from class trend) |
| Conditions | Recombinant human MAO-A and MAO-B expressed in insect cells; kynuramine substrate; fluorescence assay |
Why This Matters
For a procurement scientist selecting a dihydroquinolinone scaffold for a CNS program targeting MAO-B, the C6-hydroxy-C8-methyl substitution pattern is a deliberate choice to avoid the potent MAO-B inhibition associated with C7-substituted analogs, reducing polypharmacology risks.
- [1] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5498-5502. doi:10.1016/j.bmcl.2013.08.071 View Source
